

Solubility and stability of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

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An In-depth Technical Guide to the Solubility and Stability of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**

Abstract

This technical guide provides a comprehensive framework for the characterization of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of specific experimental data in public literature, this document serves as a foundational resource, outlining the theoretical principles and detailed experimental protocols necessary to thoroughly evaluate its solubility and stability profiles. The methodologies described herein are grounded in established pharmaceutical development standards and are designed to furnish the robust data required for informed decision-making in a research and development setting.

Introduction: The Imperative of Physicochemical Characterization

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a derivative of isonipeptic acid (piperidine-4-carboxylic acid), a conformationally restricted analog of the neurotransmitter GABA.^{[1][2]} The piperidine scaffold is a privileged structure in modern pharmacology, present in numerous approved drugs.^{[3][4][5]} The N-acylation with a cyclopentylcarbonyl group

introduces significant lipophilicity, which can profoundly influence the molecule's physicochemical properties, pharmacokinetic profile, and biological activity.

A comprehensive understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement through the drug development pipeline. Solubility dictates bioavailability and formulation feasibility, while stability determines shelf-life, storage conditions, and potential for toxic degradants. This guide provides the scientific rationale and actionable protocols for a thorough investigation of these critical parameters for **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**.

Solubility Profile: From Theoretical Prediction to Empirical Determination

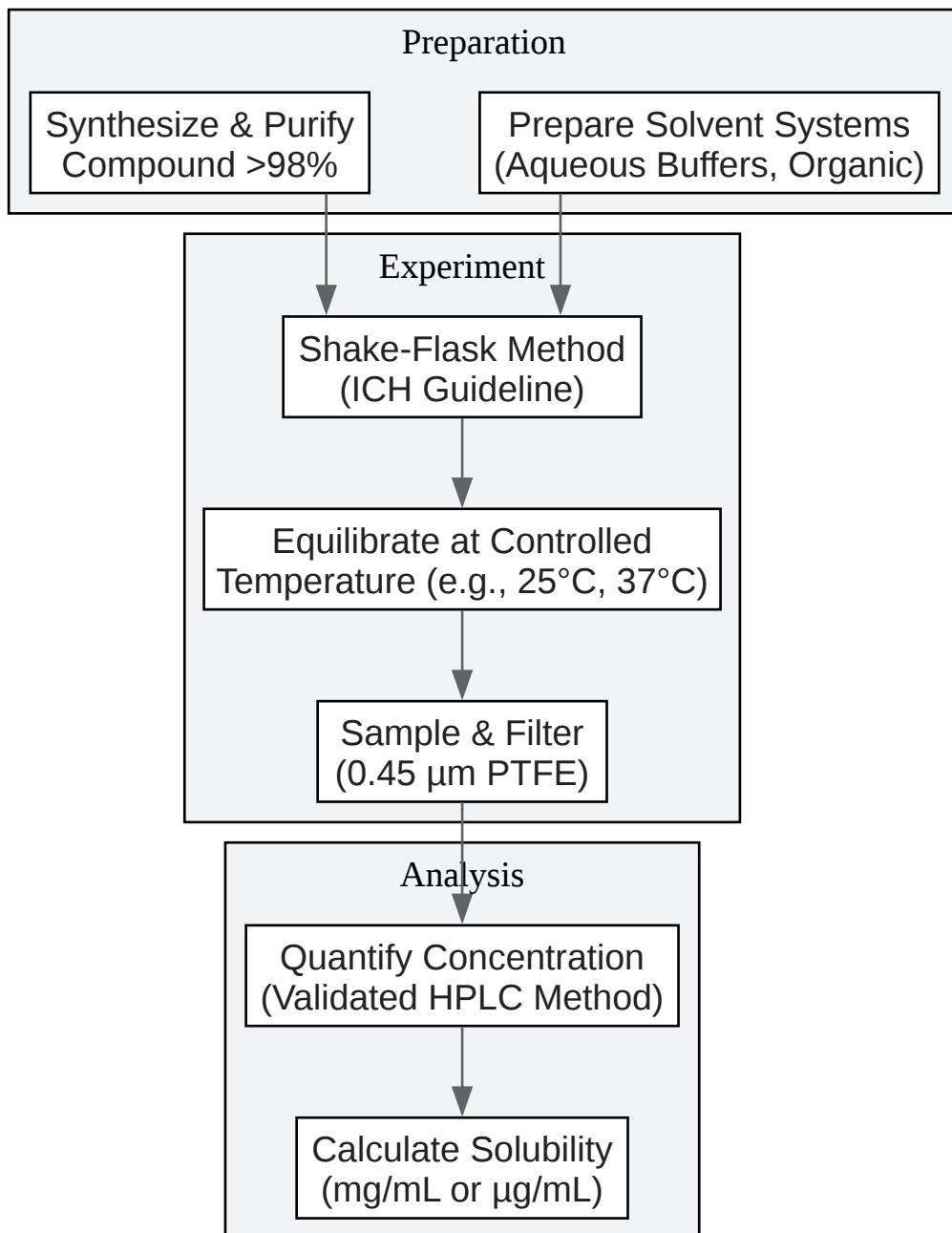
The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent system. For **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**, the key structural features governing solubility are the polar carboxylic acid group, the capacity for hydrogen bonding, and the substantial non-polar regions of the cyclopentyl and piperidine rings.

Theoretical Underpinnings of Solubility

- **Aqueous Solubility & pH-Dependence:** The presence of the carboxylic acid group (a weak acid) means that the aqueous solubility of this molecule will be highly dependent on pH. At pH values significantly below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. As the pH increases above the pKa, the group deprotonates to form the more polar and highly water-soluble carboxylate anion (-COO⁻).
- **Solubility in Organic Solvents:** Carboxylic acids are generally soluble in organic solvents like ethanol, ether, and chloroform.^{[6][7][8]} The "like dissolves like" principle suggests that the non-polar cyclopentylcarbonyl moiety will facilitate dissolution in less polar organic solvents. The presence of water in organic solvents can sometimes remarkably increase the solubility of carboxylic acids.^[9]

Experimental Workflow for Solubility Assessment

The following diagram outlines a robust workflow for determining the solubility of the target compound.



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Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is the gold-standard method for determining thermodynamic solubility.

- Objective: To determine the equilibrium solubility of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid** in various pharmaceutically relevant solvents.
- Materials:
 - **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid** (purity >98%)
 - Solvents: Purified Water, 0.1 M HCl (pH ~1.2), Phosphate Buffer (pH 7.4), Ethanol, Propylene Glycol, Acetonitrile.
 - Glass vials with screw caps.
 - Orbital shaker with temperature control.
 - Syringe filters (0.45 µm, chemically compatible, e.g., PTFE).
 - Validated HPLC method for quantification.
- Procedure:
 1. Add an excess amount of the solid compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). This ensures that a saturated solution is achieved with undissolved solid remaining.
 2. Add 1 mL of each selected solvent to the respective vials.
 3. Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 4. Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-point experiment can validate the required equilibration time.

5. After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
6. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 μm syringe filter to remove all undissolved particles.
7. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
8. Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
9. Perform the experiment in triplicate for each solvent system.

Predicted Solubility and Data Presentation

The experimental data should be compiled into a clear, comparative table.

Solvent System	pH	Predicted Solubility Category	Quantitative Result (mg/mL)
0.1 M HCl	~1.2	Very Slightly Soluble to Insoluble	(Experimental Data)
Purified Water	~6-7	Slightly Soluble	(Experimental Data)
Phosphate Buffer	7.4	Soluble	(Experimental Data)
Ethanol	N/A	Freely Soluble	(Experimental Data)
Propylene Glycol	N/A	Soluble	(Experimental Data)
Acetonitrile	N/A	Soluble	(Experimental Data)

Stability Profile and Degradation Pathway Elucidation

Understanding a molecule's intrinsic stability is crucial for defining its handling, storage, and shelf-life. Forced degradation studies are designed to accelerate the degradation process to

identify likely degradation products and establish a stability-indicating analytical method.

Theoretical Vulnerabilities of the Structure

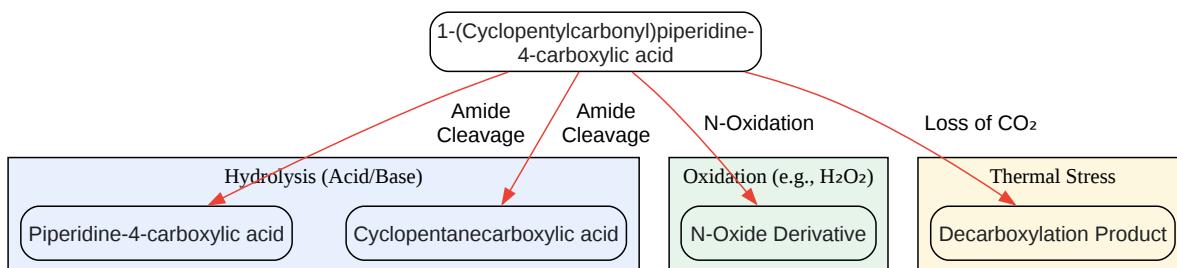
The structure of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid** contains several functional groups that could be susceptible to degradation:

- **Tertiary Amide:** The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, although amides are generally more stable than esters.
- **Piperidine Ring:** The tertiary amine within the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative cleavage products.[10]
- **Carboxylic Acid:** While generally stable, the carboxylic acid group can undergo decarboxylation at elevated temperatures.[10]

The piperidine scaffold itself is known to be relatively metabolically stable, which often enhances the druggability of molecules containing it.[3]

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on the chemical functionalities present in the molecule.

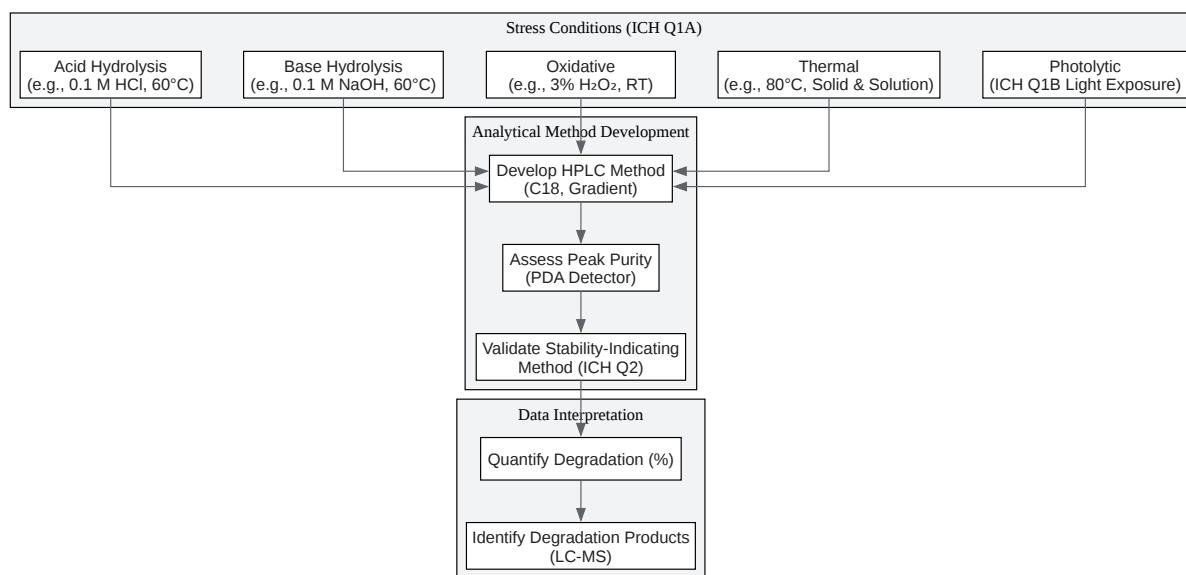


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Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Forced Degradation Studies

This workflow details the process from stress testing to the development of a validated stability-indicating method.



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Caption: Workflow for forced degradation and stability-indicating method development.

Detailed Protocol: Forced Degradation Study

- Objective: To investigate the degradation of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid** under various stress conditions and to identify the resulting degradation products.
- Materials:
 - Compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol).
 - Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂.
 - Controlled environment chambers (oven, photostability chamber).
 - Validated stability-indicating HPLC-UV/PDA method.
 - LC-MS system for peak identification.
- Procedure:
 1. Sample Preparation: For each condition, prepare samples in triplicate. Include a control sample stored at 5 °C in the dark.
 2. Acid Hydrolysis: Mix stock solution with 1 M HCl to a final acid concentration of 0.1 M. Incubate at 60 °C.
 3. Base Hydrolysis: Mix stock solution with 1 M NaOH to a final base concentration of 0.1 M. Incubate at 60 °C.
 4. Oxidative Degradation: Mix stock solution with 30% H₂O₂ to a final concentration of 3%. Keep at room temperature.
 5. Thermal Degradation: Expose both solid powder and a solution of the compound to dry heat at 80 °C.
 6. Photolytic Degradation: Expose both solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet

energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be run in parallel.

7. Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) until significant degradation (e.g., 5-20%) is observed.
8. Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
9. Peak Identification: For samples showing significant degradation, use LC-MS to obtain mass information for the degradation product peaks to help elucidate their structures.

Data Presentation for Stability Studies

The results should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition	Reagent/Condition	Duration (hrs)	% Assay of Parent	% Degradation	No. of Degradants	Remarks (e.g., Major Degradant RRT)
Control	5 °C, Dark	48	(Experimental Data)	(Experimental Data)	(Experimental Data)	No significant degradation
Acid Hydrolysis	0.1 M HCl, 60 °C	24	(Experimental Data)	(Experimental Data)	(Experimental Data)	(Note any significant peaks)
Base Hydrolysis	0.1 M NaOH, 60 °C	8	(Experimental Data)	(Experimental Data)	(Experimental Data)	(Note any significant peaks)
Oxidation	3% H ₂ O ₂ , RT	4	(Experimental Data)	(Experimental Data)	(Experimental Data)	(Note any significant peaks)
Thermal (Solid)	80 °C	48	(Experimental Data)	(Experimental Data)	(Experimental Data)	(Note any significant peaks)
Photolytic (Solution)	ICH Q1B	-	(Experimental Data)	(Experimental Data)	(Experimental Data)	(Note any significant peaks)

Conclusion

This technical guide has laid out a comprehensive, scientifically-grounded strategy for the definitive characterization of the solubility and stability of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**. By following the detailed protocols for equilibrium solubility determination and forced degradation studies, researchers can generate the critical data package needed to assess the viability of this compound for further development. The proposed workflows, rooted in industry-standard practices, ensure data integrity and provide a clear path to understanding

the molecule's behavior in various chemical and physical environments. This foundational knowledge is indispensable for guiding formulation development, defining analytical control strategies, and ultimately, unlocking the therapeutic potential of this promising chemical entity.

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